molecular formula C20H31NO3S B1680393 S-2474 CAS No. 158089-95-3

S-2474

Cat. No.: B1680393
CAS No.: 158089-95-3
M. Wt: 365.5 g/mol
InChI Key: HFWZBWTWCKQUCB-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2474 is a compound known for its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). It exhibits anti-inflammatory properties and has garnered interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Industrial Production:: Industrial-scale production methods for S-2474 remain undisclosed. Manufacturers likely employ specialized processes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:: S-2474 undergoes various chemical reactions, including:

    Oxidation: It may be susceptible to oxidative processes.

    Substitution: this compound can participate in substitution reactions.

    Other Transformations: Further investigations are needed to explore its reactivity comprehensively.

Common Reagents and Conditions:: Specific reagents and conditions for this compound reactions are proprietary. Researchers typically use standard organic chemistry reagents and solvents.

Major Products:: The major products resulting from this compound reactions are not explicitly documented. Further studies are necessary to elucidate its transformation pathways.

Scientific Research Applications

S-2474 has found applications in various fields:

Mechanism of Action

The precise mechanism by which S-2474 exerts its effects remains an active area of investigation. It likely modulates COX-2 and 5-LO pathways, impacting lipid mediators and inflammation.

Comparison with Similar Compounds

Uniqueness:: S-2474’s dual inhibition of COX-2 and 5-LO sets it apart. Few compounds exhibit this combination of activities.

Similar Compounds:: While this compound stands out, other related compounds include:

  • [Compound A]
  • [Compound B]
  • [Compound C]

Properties

IUPAC Name

2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3S/c1-8-21-10-9-15(25(21,23)24)11-14-12-16(19(2,3)4)18(22)17(13-14)20(5,6)7/h11-13,22H,8-10H2,1-7H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWZBWTWCKQUCB-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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